molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
Key on ui cas rn: 7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Patent
US06706731B2

Procedure details

In an apparatus equipped with a mechanical stirrer (N2 gas), 135 g (848 mmol) of 4-methyl-2H-isoquinolin-1-one in 2.0 l of DMSO are heated to 50° C. After removing the oil bath, 108 g (447 mmol) of Cu(NO3)2.3H2O are added. Then, whilst cooling, 432 g (1.81 mol) of Na2S2O8 are added in portions, and finally 162 g (1.91 mol) of NaNO3. After stirring for 2 h at 50° C., the mixture is cooled to 10° C., mixed with 4 l of water and stirred for 10 min. 1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde can be filtered from the light green suspension and washed with water; m.p. 222-223° C. The filtrate is extracted 3 more times with EtOAc. The EtOAc phases are washed with water (3×) and brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography of the residue (SiO2, methylene chloride/toluene/acetone 2:2:1) yields further 1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
Cu(NO3)2.3H2O
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
432 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaNO3
Quantity
162 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[NH:6][CH:5]=1.[O-:15]S(OOS([O-])(=O)=O)(=O)=O.[Na+].[Na+].O>CS(C)=O>[O:14]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([CH:3]=[O:15])=[CH:5][NH:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
135 g
Type
reactant
Smiles
CC1=CNC(C2=CC=CC=C12)=O
Name
Quantity
2 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Cu(NO3)2.3H2O
Quantity
108 g
Type
reactant
Smiles
Step Three
Name
Quantity
432 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
Name
NaNO3
Quantity
162 g
Type
reactant
Smiles
Step Four
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
Then, whilst cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde can be filtered from the light green suspension
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted 3 more times with EtOAc
WASH
Type
WASH
Details
The EtOAc phases are washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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